molecular formula C7H7FN2O2 B2420631 3-Fluoro-4-hydrazinylbenzoic acid CAS No. 1388045-38-2

3-Fluoro-4-hydrazinylbenzoic acid

Cat. No.: B2420631
CAS No.: 1388045-38-2
M. Wt: 170.143
InChI Key: HDICCNZUAPGNQM-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is characterized by the presence of a fluorine atom at the third position and a hydrazinyl group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-hydrazinylbenzoic acid are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydrazinylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-hydrazinylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylbenzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological molecules. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-hydrazinylbenzoic acid is unique due to the presence of both a fluorine atom and a hydrazinyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

3-fluoro-4-hydrazinylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDICCNZUAPGNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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